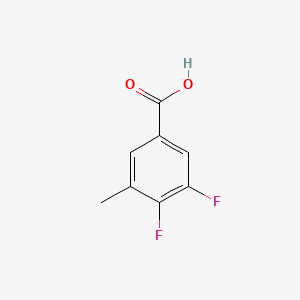

3,4-Difluoro-5-methylbenzoic acid

Description

Properties

IUPAC Name |

3,4-difluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAYJQUWVKDTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3,4-Difluoro-5-methylbenzoic acid

CAS Number: 1017778-60-7

This technical guide provides a comprehensive overview of 3,4-Difluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical data and experimental context.

Chemical and Physical Data

This compound is a solid at room temperature. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold significantly influences its electronic properties, reactivity, and biological activity. These substitutions can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.

| Property | Value |

| CAS Number | 1017778-60-7[1] |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | No specific data available |

| Boiling Point | No specific data available |

| Solubility | No specific data available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), and C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles and methodologies reported for structurally similar compounds. A common approach involves the carboxylation of a corresponding Grignard or organolithium reagent, which is in turn generated from a suitable brominated or iodinated precursor.

Below is a generalized experimental protocol for the synthesis of a fluorinated benzoic acid, which can be adapted for the synthesis of this compound, starting from 5-Bromo-1,2-difluoro-3-methylbenzene.

Representative Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-1,2-difluoro-3-methylbenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalyst)

-

Dry Ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 5-Bromo-1,2-difluoro-3-methylbenzene in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the flask. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.

-

Work-up: After the addition of dry ice is complete and the mixture has warmed to room temperature, quench the reaction by the slow addition of aqueous HCl. This will protonate the carboxylate salt.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system.

Applications in Drug Development

Fluorinated benzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, fluorination can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to a longer half-life of the drug.

-

Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors.

-

Improve Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents in areas such as oncology, inflammation, and infectious diseases.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a fluorinated benzoic acid via the Grignard reaction, as described in the experimental protocol.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway in Drug Action (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound could act as an inhibitor of a key kinase involved in a disease process.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid, is a compound of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methyl group on the benzene ring, are expected to influence its physicochemical properties and biological activity. This technical guide provides a summary of the currently available physical and chemical data for this compound (CAS No. 1017778-60-7).

It is important to note that comprehensive experimental data for this specific compound is limited in publicly available literature. Much of the information is derived from data for isomeric or structurally related compounds. Therefore, the information presented herein should be considered as a preliminary guide, and experimental verification is highly recommended.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its physical and chemical characteristics.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is presented in the table below. It is critical to note the absence of experimentally determined values for several key properties in the available literature.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | Calculated |

| CAS Number | 1017778-60-7 | [1][2] |

| Appearance | White solid (predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | General solubility for benzoic acids suggests solubility in organic solvents. |

Experimental Protocols

While specific experimental data for this compound is scarce, the following are generalized, standard protocols for determining the key physical properties of a solid organic compound. These methods would be applicable for the experimental characterization of this compound.

Melting Point Determination (Capillary Method)

Caption: Workflow for melting point determination.

Methodology:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Solubility Determination

References

An In-depth Technical Guide to 3,4-Difluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—a difluorinated benzene ring and a benzoic acid—are of significant interest in the field of medicinal chemistry and drug discovery. The presence of fluorine atoms can profoundly influence the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known properties, potential synthesis, and likely applications of this compound, based on established principles of medicinal and synthetic chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 1.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4,5-Difluoro-m-toluic acid, 5-Carboxy-2,3-difluorotoluene | N/A |

| CAS Number | 1017778-60-7 | N/A |

| Molecular Formula | C₈H₆F₂O₂ | N/A |

| Molecular Weight | 172.13 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted) | N/A |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| pKa | 3.5 - 4.0 |

| LogP | 2.0 - 2.5 |

| Melting Point | 150 - 170 °C |

| Boiling Point | > 300 °C |

Note: The physicochemical properties are predicted based on the chemical structure and data for similar compounds, as experimental data is not widely available.

Synthesis

Below is a representative, hypothetical experimental protocol for the synthesis of this compound from 1,2-difluoro-3-methyl-5-bromobenzene.

Hypothetical Experimental Protocol: Synthesis via Grignard Reagent

Materials:

-

1,2-Difluoro-3-methyl-5-bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of 1,2-difluoro-3-methyl-5-bromobenzene (1 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

-

-

Work-up and Purification:

-

Quench the reaction mixture by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2) and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Diagram 1: Hypothetical Synthesis Workflow

Caption: A potential workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

While specific biological activities for this compound have not been extensively reported, its structural features suggest potential applications as a building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a common strategy to enhance their pharmacological profiles.

Potential Roles in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine atoms can block metabolic hotspots on the aromatic ring, thereby increasing the in vivo half-life of a drug.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions with protein targets, potentially increasing the binding affinity and selectivity of a drug candidate.

-

Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

pKa Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of the carboxylic acid group, affecting its ionization state at physiological pH and thereby influencing its solubility and interaction with biological targets.

A patent has cited this compound as an intermediate in the synthesis of phosphodiesterase 2 (PDE2) inhibitors. PDE2 is a therapeutic target for various central nervous system disorders, highlighting the potential of this compound in the development of novel therapeutics.

Diagram 2: Role in Drug Discovery Logic

Caption: The logical progression from a chemical intermediate to a potential therapeutic agent.

Spectroscopic Data (Predicted)

As experimental spectroscopic data is not widely published, the following are predicted key features based on the structure of this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (2H) appearing as multiplets or doublets of doublets in the region of 7.0-8.0 ppm, showing coupling to fluorine.- Methyl protons (3H) appearing as a singlet around 2.3-2.5 ppm.- Carboxylic acid proton (1H) appearing as a broad singlet at >10 ppm. |

| ¹³C NMR | - Aromatic carbons (6C) in the range of 110-160 ppm, with characteristic C-F couplings.- Carboxylic acid carbon (1C) around 165-175 ppm.- Methyl carbon (1C) around 15-25 ppm. |

| ¹⁹F NMR | - Two distinct signals for the two fluorine atoms, likely appearing as doublets due to F-F coupling. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- C=O stretch from the carboxylic acid around 1700 cm⁻¹.- C-F stretches in the fingerprint region, typically 1000-1400 cm⁻¹.- Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 172. |

Conclusion

This compound represents a potentially valuable building block for the development of novel pharmaceuticals and other functional materials. While specific data for this compound is limited, the well-established role of fluorinated aromatics in medicinal chemistry suggests that it could be a useful intermediate for creating molecules with enhanced therapeutic properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

A Technical Guide to the Solubility of 3,4-Difluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the available solubility data for 3,4-Difluoro-5-methylbenzoic acid. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicted solubility characteristics based on the compound's structure and general properties of similar aromatic carboxylic acids. Furthermore, a detailed experimental protocol for determining the aqueous and organic solvent solubility of this compound is provided, along with a workflow diagram to guide researchers in generating precise solubility data. This document is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.

Introduction

This compound is an aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a benzene ring substituted with two fluorine atoms, a methyl group, and a carboxylic acid group, suggests that its solubility will be influenced by factors such as solvent polarity, pH, and temperature. Understanding the solubility of this compound is critical for its formulation, delivery, and overall efficacy in various applications.

Predicted Solubility Profile of this compound

Based on the general principles of solubility for aromatic carboxylic acids, a qualitative solubility profile for this compound can be predicted. The presence of the polar carboxylic acid group allows for hydrogen bonding, which generally confers some solubility in polar solvents. Conversely, the aromatic ring and methyl group are nonpolar, which can contribute to solubility in less polar organic solvents. The fluorine atoms have a more complex effect, increasing both polarity and hydrophobicity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited but can be significantly increased in alkaline aqueous solutions due to the formation of a more soluble salt. |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can solvate the aromatic ring, leading to good solubility. |

| Nonpolar | Hexane, Toluene | Insoluble to sparingly soluble | The nonpolar nature of the bulk of the molecule will limit solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is adapted from established techniques for determining the solubility of organic compounds.

-

This compound (high purity)

-

A selection of solvents (e.g., water, ethanol, acetone, toluene)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter (for aqueous solubility)

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Clarify the supernatant by centrifugation at a high speed to remove any suspended solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the clarified supernatant from the saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the experimental temperature using the following formula: Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently published, this technical guide provides a strong predictive framework and a detailed experimental protocol for its determination. For researchers and drug development professionals, obtaining accurate solubility data is a crucial step in the advancement of any project involving this compound. The methodologies and workflow presented herein offer a clear path to generating this vital information, thereby enabling more informed decisions in formulation and development processes. It is recommended that researchers perform the described experimental work to establish a definitive solubility profile for this compound in solvents relevant to their specific applications.

Spectral Data for 3,4-Difluoro-5-methylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methyl group on the benzene ring, can significantly influence its physicochemical properties and biological activity. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted spectral data based on established principles of NMR, IR, and MS spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ (Trichloromethane-d) or DMSO-d₆ (Dimethyl-d6 Sulfoxide) Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~10-13 | Singlet (broad) | 1H | -COOH | N/A |

| ~7.5-7.8 | Multiplet | 2H | Aromatic C-H | J(H,F) ≈ 7-10 Hz, J(H,H) ≈ 2-3 Hz |

| ~2.3-2.5 | Singlet | 3H | -CH₃ | N/A |

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and their multiplicities will arise from both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) |

| ~165-170 | -COOH | N/A |

| ~145-160 (d) | C-F | ¹J(C,F) ≈ 240-260 Hz |

| ~140-155 (d) | C-F | ¹J(C,F) ≈ 240-260 Hz |

| ~125-135 (dd) | C-CH₃ | ²J(C,F) ≈ 15-25 Hz |

| ~115-125 (dd) | Aromatic C-H | J(C,F) ≈ 15-25 Hz |

| ~110-120 (dd) | Aromatic C-H | J(C,F) ≈ 15-25 Hz |

| ~15-20 | -CH₃ | N/A |

Note: The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. Other aromatic carbons will exhibit smaller two- or three-bond C-F couplings.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Strong | C-F stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O and C-F stretching absorptions are also key diagnostic peaks.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [M - OH]⁺ |

| 127 | High | [M - COOH]⁺ |

| 99 | Moderate | [M - COOH - CO]⁺ |

Note: The molecular ion peak is expected at m/z 172. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data discussed above. These protocols are standard in organic chemistry laboratories and would be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum Acquisition: Place the prepared sample in the IR spectrometer's sample compartment and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to assign the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. The sample is heated under vacuum to promote volatilization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data for a chemical compound like this compound.

Caption: Workflow for spectral data acquisition and analysis.

Conclusion

While experimental spectral data for this compound is not readily found in the public domain, this guide provides a robust set of predicted data and standard experimental protocols. Researchers can use this information as a baseline for interpreting their own experimental results and for the structural confirmation of this compound. It is always recommended to acquire experimental data for full and unambiguous characterization.

An In-Depth Technical Guide to the Synthesis of 3,4-Difluoro-5-methylbenzoic Acid Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3,4-difluoro-5-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. Due to the limited availability of a direct, one-pot synthesis in publicly accessible literature, this document outlines a multi-step approach starting from readily available precursors. The proposed route involves the nitration of 3,4-difluorotoluene, followed by reduction of the nitro group, a Sandmeyer reaction to introduce a nitrile functionality, and subsequent hydrolysis to yield the target carboxylic acid.

This guide offers detailed, representative experimental protocols for each synthetic step, based on analogous transformations found in the chemical literature. Quantitative data, where available for similar substrates, is summarized to provide a comparative reference for researchers.

Synthetic Pathway Overview

The logical synthetic route to this compound is illustrated below. The pathway is designed to strategically install the required functional groups on the aromatic ring, starting with the commercially available 3,4-difluorotoluene.

Caption: Proposed synthetic pathway for this compound.

Data Presentation: A Comparative Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for transformations analogous to the steps in the proposed synthesis of this compound. This data is intended to serve as a guideline for laboratory experimentation.

| Step | Reaction | Starting Material Analogue | Reagents & Conditions | Yield (%) | Reference Analogy |

| 1 | Nitration | 2,4-Difluoro-3-chlorobenzoic acid | Concentrated HNO₃, high temperature | 94 | [1] |

| 2 | Reduction | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H₂, Pd/C | 97 | [1] |

| 3 | Sandmeyer Cyanation | 3-Bromo-4-fluorobenzaldehyde | CuCN, NMP, 170°C | High (unspecified) | [2] |

| 4 | Nitrile Hydrolysis | 2-Fluoro-5-formylbenzonitrile | 50-70% H₂SO₄, reflux | High (unspecified) | [2] |

Experimental Protocols

The following are detailed, representative experimental protocols for each key transformation in the synthesis of this compound. These protocols are based on established chemical literature for similar substrates and should be adapted and optimized for the specific target molecule.

Step 1: Nitration of 3,4-Difluorotoluene to 3,4-Difluoro-5-nitrotoluene

This procedure is based on the nitration of a substituted difluorobenzene derivative.

Workflow for Nitration:

Caption: General workflow for the nitration of an aromatic compound.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3,4-difluorotoluene.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3,4-difluoro-5-nitrotoluene.

Step 2: Reduction of 3,4-Difluoro-5-nitrotoluene to 3,4-Difluoro-5-methylaniline

This protocol is a general method for the reduction of an aromatic nitro group using iron in an acidic medium.

Procedure:

-

To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 3,4-difluoro-5-nitrotoluene in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,4-difluoro-5-methylaniline.

Step 3: Sandmeyer Reaction - Conversion of 3,4-Difluoro-5-methylaniline to 3,4-Difluoro-5-methylbenzonitrile

The Sandmeyer reaction is a two-part process involving diazotization of the aniline followed by cyanation.

Logical Relationship for Sandmeyer Reaction:

Caption: Logical steps of the Sandmeyer reaction for cyanation.

Procedure:

Part A: Diazotization

-

Dissolve 3,4-difluoro-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Part B: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., N-Methyl-2-pyrrolidone or aqueous potassium cyanide).

-

Heat this solution to the appropriate temperature (e.g., 60-100°C).

-

Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, heat the mixture for an additional period to ensure complete reaction.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 3,4-difluoro-5-methylbenzonitrile by column chromatography or distillation.

Step 4: Hydrolysis of 3,4-Difluoro-5-methylbenzonitrile to this compound

This is a standard procedure for the acidic hydrolysis of a benzonitrile to a benzoic acid.

Procedure:

-

In a round-bottom flask, combine 3,4-difluoro-5-methylbenzonitrile with an aqueous solution of sulfuric acid (typically 50-70%).

-

Heat the mixture at reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Disclaimer: The experimental protocols provided are for informational purposes only and are based on analogous reactions described in the chemical literature. These procedures should be carried out by trained chemists in a properly equipped laboratory, with all necessary safety precautions in place. The user is solely responsible for the safe handling of all chemicals and for the adaptation and optimization of these procedures.

References

An In-depth Technical Guide to 3,4-Difluoro-5-methylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

3,4-Difluoro-5-methylbenzoic acid, with the CAS number 1017778-60-7, is a fluorinated aromatic carboxylic acid.[1][2][3] While the specific historical details of its initial discovery and development are not extensively documented in publicly available literature, its significance lies in its role as a valuable building block in modern organic synthesis. Fluorinated organic compounds are of immense interest in medicinal chemistry and agrochemical research due to the unique properties that fluorine atoms impart to a molecule. The introduction of fluorine can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a crucial intermediate for the synthesis of more complex and potentially bioactive molecules.

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a representative synthetic protocol, and its applications in research and development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely published in peer-reviewed journals. The following table summarizes the available data from chemical suppliers and databases, alongside data for a closely related isomer, 2,4-Difluoro-5-methylbenzoic acid, for comparative purposes.

| Property | This compound | 2,4-Difluoro-5-methylbenzoic acid (Isomer for Comparison) |

| CAS Number | 1017778-60-7 | 367954-99-2 |

| Molecular Formula | C₈H₆F₂O₂ | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol | 172.13 g/mol |

| LogP (Predicted) | 2.43 | 2.53 |

| Boiling Point (Predicted) | Not Available | 254.0 ± 35.0 °C at 760 mmHg |

| Flash Point (Predicted) | Not Available | 107.4 ± 25.9 °C |

| Density (Predicted) | Not Available | 1.4 ± 0.1 g/cm³ |

Synthesis and Experimental Protocols

Representative Synthetic Pathway

The proposed synthesis starts from a commercially available difluorotoluene derivative, which undergoes bromination, followed by a Grignard reaction and subsequent carboxylation.

References

Unlocking the Potential of 3,4-Difluoro-5-methylbenzoic Acid: A Guide for Novel Drug Discovery

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This technical guide delves into the untapped potential of 3,4-Difluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid, as a versatile building block for the development of novel therapeutics. While direct research on this specific isomer is limited, this document outlines promising research avenues by drawing parallels with related fluorinated benzoic acid derivatives and their established roles in drug discovery.

Physicochemical Properties of Isomeric Difluoro-methylbenzoic Acids

To provide a baseline for understanding the potential of this compound, the known physicochemical properties of its isomer, 2,4-Difluoro-5-methylbenzoic acid, are summarized below. These properties are crucial for predicting its behavior in biological systems and for designing synthetic modifications.

| Property | Value (for 2,4-Difluoro-5-methylbenzoic acid) | Data Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[1] |

| Molecular Weight | 172.13 g/mol | PubChem[1] |

| CAS Number | 367954-99-2 | Santa Cruz Biotechnology[2] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |

| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing fluorine atoms | General chemical knowledge |

Potential Research Areas and Applications

The unique substitution pattern of this compound, featuring two adjacent fluorine atoms and a methyl group, presents several exciting opportunities for research and development in medicinal chemistry.

Antimicrobial Drug Discovery

Rationale: Fluorinated benzoic acids are key intermediates in the synthesis of fluoroquinolone antibiotics.[3] The difluoro substitution pattern can enhance antibacterial activity and modulate pharmacokinetic properties. The methyl group offers a handle for further structural modifications to optimize potency and spectrum of activity.

Proposed Research:

-

Synthesis of Novel Quinolone Cores: Utilize this compound as a starting material to construct novel quinolone and quinazolinone scaffolds.

-

Structure-Activity Relationship (SAR) Studies: Generate a library of derivatives by modifying the substituents on the quinolone ring and evaluate their activity against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Development of Anticancer Agents

Rationale: Benzoic acid derivatives have been explored as scaffolds for various anticancer agents, including inhibitors of histone deacetylase (HDAC) and tyrosine kinases.[4] The fluorine atoms can improve metabolic stability and cell permeability, which are desirable properties for oncology drugs.

Proposed Research:

-

Targeted Library Synthesis: Design and synthesize derivatives aimed at specific cancer targets, such as kinases, by incorporating pharmacophoric features known to interact with these proteins.

-

In Vitro Screening: Evaluate the synthesized compounds for their cytotoxic activity against a panel of human cancer cell lines and for their ability to inhibit specific enzymes implicated in cancer progression.

Enzyme Inhibitors for Metabolic and Inflammatory Diseases

Rationale: The benzoic acid moiety is a common feature in many enzyme inhibitors. The specific electronic properties conferred by the difluoro and methyl substituents can be exploited to achieve high-affinity and selective binding to target enzymes. For instance, fluorinated benzoic acids have been used to develop inhibitors of protein tyrosine phosphatases (PTPs), which are relevant targets for diabetes and obesity.

Proposed Research:

-

Fragment-Based Screening: Use this compound as a fragment in screening campaigns against enzymes involved in metabolic or inflammatory pathways.

-

Lead Optimization: For identified hits, perform structural modifications to improve potency, selectivity, and drug-like properties.

Experimental Protocols

General Synthesis of Amide Derivatives

This protocol describes a general method for synthesizing a library of amide derivatives from this compound for initial biological screening.

Materials:

-

This compound

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

A diverse library of primary and secondary amines

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) (optional)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 2-4 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

-

Synthesized compounds dissolved in DMSO

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (DMSO)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include wells with bacteria and CAMHB only (growth control), CAMHB only (sterility control), and bacteria with a known antibiotic (positive control).

Visualizing Research Workflows

The following diagrams, generated using the DOT language, illustrate the proposed research workflows.

Caption: Synthetic workflow for generating a library of amide derivatives.

Caption: Proposed screening cascade for identifying bioactive compounds.

Conclusion

While this compound remains a relatively unexplored chemical entity, its structural features strongly suggest its potential as a valuable scaffold in medicinal chemistry. By leveraging established synthetic methodologies and screening paradigms, researchers can systematically explore the biological activities of its derivatives. This guide provides a foundational framework to inspire and direct future research efforts, potentially leading to the discovery of novel drug candidates with improved therapeutic profiles. The strategic exploration of such underutilized building blocks is paramount to advancing the frontiers of drug discovery.

References

Methodological & Application

Application Notes and Protocols: 3,4-Difluoro-5-methylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-difluoro-5-methylbenzoic acid as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel kinase inhibitors. The strategic placement of fluorine atoms and a methyl group on the benzoic acid scaffold offers unique properties for molecular design, influencing potency, selectivity, and pharmacokinetic profiles of the target compounds.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The difluoro-methyl substitution pattern can enhance binding affinity to the target kinase and improve metabolic stability. This building block is particularly well-suited for the synthesis of inhibitors targeting kinases implicated in cancer and inflammatory diseases, such as Tropomyosin receptor kinase A (TrkA).

A common synthetic strategy involves the initial conversion of this compound to a more reactive intermediate, such as an acid chloride or an amide, which can then be coupled with a core heterocyclic scaffold. Subsequent functionalization, often through cross-coupling reactions, allows for the introduction of further diversity and optimization of the final compound's biological activity.

Quantitative Data: Synthesis and Activity of a Representative TrkA Inhibitor

The following table summarizes the key quantitative data for the synthesis of a representative TrkA inhibitor derived from this compound.

| Step | Reaction | Product Yield (%) | Product Purity (%) | TrkA IC₅₀ (nM) |

| 1 | Amide Coupling | 85 | >98 | - |

| 2 | Suzuki Coupling | 75 | >99 | 45 |

| Final Compound | - | - | >99 | 45 |

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol details the synthesis of N-(4-aminophenyl)-3,4-difluoro-5-methylbenzamide, a key intermediate for further elaboration.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

p-Phenylenediamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add p-phenylenediamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(4-aminophenyl)-3,4-difluoro-5-methylbenzamide.

Protocol 2: Suzuki Coupling for the Synthesis of a TrkA Inhibitor

This protocol describes the palladium-catalyzed Suzuki coupling of the amide intermediate with a suitable boronic acid ester to yield the final TrkA inhibitor.

Materials:

-

N-(4-aminophenyl)-3,4-difluoro-5-methylbenzamide (from Protocol 1)

-

Pyrazolo[3,4-b]pyridine-boronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine N-(4-aminophenyl)-3,4-difluoro-5-methylbenzamide (1.0 eq), pyrazolo[3,4-b]pyridine-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final TrkA inhibitor.

Visualizations

Caption: Workflow for the synthesis of a TrkA inhibitor.

Caption: Inhibition of the TrkA signaling pathway.

Application Notes and Protocols for 3,4-Difluoro-5-methylbenzoic acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-Difluoro-5-methylbenzoic acid as a key building block in the synthesis of pharmaceutical intermediates. The unique substitution pattern of this molecule, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on a benzoic acid scaffold, makes it a valuable precursor for the development of targeted therapeutics, particularly in the realm of oncology. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule, properties highly sought after in medicinal chemistry.

Introduction: The Role of Fluorinated Benzoic Acids in Drug Discovery

Fluorine-containing compounds are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can modulate its physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to the target protein. This compound is a versatile intermediate that can be elaborated into a variety of complex molecules, including kinase inhibitors and other targeted therapies. Its carboxylic acid group serves as a convenient handle for reactions such as amidation, esterification, and reduction.

Application in the Synthesis of Kinase Inhibitors

While specific, publicly available examples of the direct use of this compound are limited, its structural motifs are highly relevant to the synthesis of potent kinase inhibitors. For instance, the difluorophenyl moiety is a key component of inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), a critical regulator of gene expression implicated in various cancers, including acute myeloid leukemia (AML). The synthesis of such inhibitors often involves the formation of an amide bond between a substituted benzoic acid and a suitable amine-containing fragment.

A notable example of a drug with a related structural component is Iadademstat (ORY-1001), a potent and selective irreversible inhibitor of LSD1.[1][2][3] The principles of its synthesis, particularly the formation of critical amide linkages, can be applied to this compound to generate novel pharmaceutical intermediates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative pharmaceutical intermediate from this compound.

3.1. General Amide Coupling Reaction

Amide bond formation is a fundamental transformation in the synthesis of many pharmaceuticals. The following is a general protocol for the coupling of this compound with a primary or secondary amine using common coupling reagents.

dot

Caption: General workflow for the synthesis of N-substituted-3,4-difluoro-5-methylbenzamides.

Protocol 3.1.1: HATU-Mediated Amide Coupling

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add the amine, followed by DIPEA.

-

Add HATU portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 3.1.2: EDC/HOBt-Mediated Amide Coupling

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DCM (Dichloromethane) or DMF

-

-

Procedure:

-

To a solution of this compound, the amine, and HOBt in anhydrous DCM or DMF, add DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data Presentation

The following table summarizes representative data for the amide coupling of a generic benzoic acid with various amines, which can be extrapolated to reactions with this compound. Yields are dependent on the specific amine used and the efficiency of purification.

| Entry | Amine | Coupling Method | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | HATU/DIPEA | 12 | 88 |

| 2 | Aniline | HATU/DIPEA | 18 | 75 |

| 3 | Morpholine | EDC/HOBt/DIPEA | 12 | 90 |

| 4 | tert-Butylamine | EDC/HOBt/DIPEA | 24 | 68 |

Application in the Synthesis of LSD1 Inhibitors: A Representative Example

As previously mentioned, this compound is a potential precursor for the synthesis of LSD1 inhibitors. The following is a hypothetical synthetic scheme for a novel intermediate based on this concept.

dot

Caption: Hypothetical synthesis of an LSD1 inhibitor candidate.

Signaling Pathway of LSD1 Inhibition

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. It primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, including AML, LSD1 is overexpressed and contributes to the maintenance of a malignant, undifferentiated state.[4] Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and promotes the differentiation of cancer cells.

dot

Caption: Simplified signaling pathway of LSD1 inhibition in cancer cells.

Inhibition of LSD1 by molecules potentially derived from this compound can lead to an accumulation of H3K4me2, a mark associated with active gene transcription. This, in turn, can induce the expression of genes that promote cell differentiation and reduce the proliferation of cancer cells.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique electronic and structural properties make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3,4-Difluoro-5-methylbenzoic Acid in Agrochemical Development

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific application of 3,4-Difluoro-5-methylbenzoic acid in the development of commercialized agrochemicals is limited. The following application notes and protocols are based on the established use of structurally similar fluorinated benzoic acids as key intermediates in the synthesis of herbicides and fungicides. The provided experimental data and protocols are representative examples to illustrate the potential applications of this molecule in agrochemical research and development.

Introduction

Fluorinated organic compounds play a crucial role in modern agrochemical development due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, which can lead to greater efficacy and better pharmacokinetic properties of the final product. Benzoic acid derivatives, in particular, are versatile synthons for a wide range of biologically active molecules. This compound, with its distinct substitution pattern on the phenyl ring, represents a promising building block for the synthesis of novel herbicides and fungicides. The presence of two adjacent fluorine atoms and a methyl group can significantly influence the electronic and steric properties of the molecule, potentially leading to the discovery of new agrochemicals with improved activity spectra and selectivity.

Potential Applications in Herbicide Development

Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

The 3,4-difluoro-5-methylphenyl moiety can be incorporated into various herbicide classes that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO inhibitors interfere with the chlorophyll biosynthesis pathway in susceptible plants, leading to the accumulation of toxic protoporphyrin IX, which causes rapid cell membrane disruption and plant death.

Hypothetical Synthetic Pathway:

Caption: Synthetic scheme for a hypothetical PPO-inhibiting herbicide.

Representative Efficacy Data

The following table presents hypothetical efficacy data for a representative PPO-inhibiting herbicide derived from this compound, based on typical values for this class of compounds.

| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) | Reference |

| Hypothetical Herbicide A | Amaranthus retroflexus (Redroot Pigweed) | 50 | 95 | Analogous Compounds |

| Hypothetical Herbicide A | Chenopodium album (Common Lambsquarters) | 50 | 92 | Analogous Compounds |

| Hypothetical Herbicide A | Setaria viridis (Green Foxtail) | 75 | 88 | Analogous Compounds |

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-3,4-difluoro-5-methylbenzamide (Hypothetical Herbicide A)

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a hypothetical herbicide.

Methodology:

-

Step 1: Synthesis of 3,4-Difluoro-5-methylbenzoyl chloride

-

To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2 hours.

-

After completion of the reaction (monitored by TLC), remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,4-difluoro-5-methylbenzoyl chloride, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of N-(4-chlorophenyl)-3,4-difluoro-5-methylbenzamide

-

Dissolve 4-chloroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-difluoro-5-methylbenzoyl chloride (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)-3,4-difluoro-5-methylbenzamide.

-

Potential Applications in Fungicide Development

Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The this compound scaffold can be utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs are a crucial class of fungicides that target the mitochondrial respiratory chain in fungi, leading to the inhibition of spore germination and mycelial growth.

Hypothetical Synthetic Pathway:

Caption: Synthetic route to a hypothetical SDHI fungicide.

Representative Efficacy Data

The following table presents hypothetical efficacy data for a representative SDHI fungicide derived from this compound, based on typical values for this class of compounds.

| Compound | Target Pathogen | Inhibition Concentration (IC50, µg/mL) | Reference |

| Hypothetical Fungicide B | Botrytis cinerea (Gray Mold) | 0.5 | Analogous Compounds |

| Hypothetical Fungicide B | Septoria tritici (Septoria Leaf Blotch) | 0.2 | Analogous Compounds |

| Hypothetical Fungicide B | Puccinia triticina (Wheat Leaf Rust) | 1.1 | Analogous Compounds |

Experimental Protocol: Synthesis of N-(2-(1H-pyrazol-3-yl)phenyl)-3,4-difluoro-5-methylbenzamide (Hypothetical Fungicide B)

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a hypothetical fungicide.

Methodology:

-

Amide Coupling:

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add 2-(1H-pyrazol-3-yl)aniline (1.0 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

After completion of the reaction, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final compound, N-(2-(1H-pyrazol-3-yl)phenyl)-3,4-difluoro-5-methylbenzamide.

-

Application of 3,4-Difluoro-5-methylbenzoic Acid in the Synthesis of Bioactive Molecules: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of complex bioactive molecules. Its specific substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, allows for tailored modifications and influences the physicochemical properties of the final compounds, such as metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective bivalent bromodomain and extraterminal (BET) inhibitor, AZD5153.

Application Highlight: Synthesis of AZD5153, a Bivalent BET/BRD4 Inhibitor

AZD5153 is a novel, reversible, and orally bioavailable inhibitor of the bromodomain and extraterminal (BET) family protein BRD4, which has shown significant antitumor activity in preclinical models of various hematologic malignancies and solid tumors.[1][2][3] The synthesis of AZD5153 utilizes a key intermediate derived from this compound, highlighting the importance of this starting material in accessing complex therapeutic agents.

Biological Activity of AZD5153

AZD5153 exhibits potent inhibition of BRD4, a key regulator of oncogene transcription. Its bivalent nature allows it to bind to both bromodomains of BRD4 simultaneously, leading to enhanced potency.[2] The inhibitory activity of AZD5153 has been characterized in various assays, as summarized in the table below.

| Bioactive Molecule | Target | Assay Type | IC50 / Ki | Cell Line / Conditions |

| AZD5153 | BRD4 | NanoBRET | 1.7 nM | U2OS cells |

| AZD5153 | Full-length BRD4 displacement | NanoBRET | 5.0 nM | HCT116 cells |

| AZD5153 | BRD4 (BD1 domain) displacement | NanoBRET | 1.6 µM | HCT116 cells |

| AZD5153 | Cell Proliferation | CellTiter-Glo | 26 nM | MOLM-13 (AML) |

| AZD5153 | Cell Proliferation | CellTiter-Glo | 39 nM | MV4-11 (AML) |

| AZD5153 | Cell Proliferation | CellTiter-Glo | 18 nM | MM.1S (Multiple Myeloma) |

Experimental Protocols

The following section details the synthesis of a key intermediate derived from this compound, which is a crucial step in the total synthesis of AZD5153.

Synthesis of 3,4-Difluoro-5-methyl-N-(piperidin-4-yl)benzamide

This protocol describes the amide coupling of this compound with a protected piperidine derivative, followed by deprotection to yield the key benzamide intermediate.

Step 1: Amide Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

-

Amine Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(3,4-difluoro-5-methylbenzamido)piperidine-1-carboxylate.

Step 2: Deprotection of the Piperidine Nitrogen

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours.

-

Work-up and Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate). Filter the solid and dry under vacuum to yield 3,4-Difluoro-5-methyl-N-(piperidin-4-yl)benzamide.

Visualizations

Experimental Workflow: Synthesis of the Benzamide Intermediate

Caption: Synthetic workflow for the preparation of the key benzamide intermediate.

Signaling Pathway: Mechanism of Action of BET/BRD4 Inhibitors

References

Application Notes and Protocols for the Synthesis of 3,4-Difluoro-5-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 3,4-difluoro-5-methylbenzoic acid and its derivatives. This fluorinated benzoic acid scaffold is a valuable building block in medicinal chemistry, offering unique physicochemical properties that can enhance the pharmacological profiles of drug candidates. The protocols outlined herein describe a primary synthetic route commencing from the commercially available 3,4-difluoro-5-methylbenzaldehyde, as well as a common method for the synthesis of amide derivatives. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Fluorine-containing molecules are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound is a versatile scaffold for the synthesis of a variety of bioactive molecules. Its derivatives have potential applications in various therapeutic areas. These protocols offer a clear and reproducible guide for the synthesis of the parent acid and its subsequent derivatization.

Synthesis of this compound

The primary and most straightforward synthesis of this compound involves the oxidation of the commercially available 3,4-difluoro-5-methylbenzaldehyde. Potassium permanganate is a strong and effective oxidizing agent for this transformation.

Experimental Protocol: Oxidation of 3,4-Difluoro-5-methylbenzaldehyde

Materials:

-

3,4-Difluoro-5-methylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluoro-5-methylbenzaldehyde (1.0 eq) in 50 mL of a 1:1 mixture of acetone and water.

-

Addition of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in 50 mL of water. Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature.

-